Muscle spasms and pain are common symptoms that can arise from a variety of conditions, including cancer-related myofascial pain. Pridinol hydrochloride is a nonbenzodiazepine antispasmodic agent that has been used to treat central and peripheral muscle spasms in adults. Despite its therapeutic potential, the use of pridinol must be carefully considered due to its pharmacokinetic and pharmacodynamic profile, as well as its anticholinergic effects which can impact antinociceptive pathways9.
Pridinol acts as a muscle relaxant, and its mechanism of action is thought to involve the inhibition of reflex pathways within the central nervous system. This inhibition can lead to a decrease in muscle tone and relief from muscle spasms. However, the exact molecular targets and pathways through which pridinol exerts its effects are not fully understood. It is known that pridinol has anticholinergic properties, which may contribute to its therapeutic effects as well as its side effects. Anticholinergic drugs can impair the activity of supraspinal antinociceptive cholinergic pathways, which may explain the exacerbation of pain in some patients when pridinol is used inappropriately9.
Myofascial pain is a significant component of cancer pain, with a prevalence ranging from 11.9 to 44.8% in cancer patients. Pridinol has been documented to be effective in treating myofascial pain, as evidenced by two case histories where patients experienced a reduction in pain and an improvement in the range of motion after treatment with pridinol. These cases underscore the potential of pridinol as a therapeutic agent for managing cancer-related myofascial pain10.
In a case study of a patient with low back pain, the administration of pridinol resulted in an increase in pain intensity. This suggests that pridinol should not be used as a first-line treatment for pain, especially considering its anticholinergic effect, which can interfere with pain modulation. The case highlights the importance of appropriate pharmacotherapy selection in managing pain conditions9.
Pridinol has also been explored for its potential in drug delivery systems. A study designed a magnesium-pridinol complex to form polylactide-drug conjugates. The conjugates were prepared by ring-opening polymerization, resulting in a polymer chain terminated with pridinol molecules. This system allowed for the controlled release of pridinol, demonstrating an innovative application of the drug in the field of drug delivery3.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2